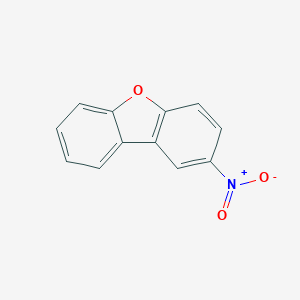

2-Nitrodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPLEUXZNAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175086 | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-95-1 | |

| Record name | 2-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-nitrodibenzofuran, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic nitration of dibenzofuran. This reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich dibenzofuran ring. The substitution pattern is influenced by the directing effects of the oxygen atom in the furan ring, leading to the formation of various nitro isomers. The 2-nitro isomer is often a significant product due to the electronic properties of the dibenzofuran nucleus.[1]

Alternative approaches can involve multi-step syntheses, particularly for the preparation of substituted nitrodibenzofurans. These methods may start from functionalized phenols and nitroaromatics, building the dibenzofuran core through reactions like Ullmann couplings followed by intramolecular cyclization, such as a Heck reaction.[2] While more complex, these routes offer greater control over the final substitution pattern.

Experimental Protocol: Nitration of Dibenzofuran

The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.[1]

Materials:

-

Dibenzofuran

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of dibenzofuran. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with an organic solvent like dichloromethane.

-

Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers and obtain pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₇NO₃ |

| Molecular Weight | 213.19 g/mol |

| Melting Point | 140–142 °C (for a methoxy-substituted derivative)[3] |

Note: The melting point of the unsubstituted this compound may vary. The provided value is for a closely related derivative and serves as an estimate.

Spectroscopic Data

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.42 | s | - |

| H-3 | 8.29 | s | - |

| H-4 | 7.93 | d | 8.6 |

| H-6 | 7.28 | d | 2.2 |

| H-7 | 7.08 | dd | 8.6, 1.5 |

| H-8 | - | - | - |

| H-9 | - | - | - |

Note: The provided ¹H NMR data is for a methoxy-substituted nitrodibenzofuran derivative and should be considered as a representative example.[3] The exact chemical shifts and coupling constants for unsubstituted this compound may differ.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 122.1 |

| C-2 | 145.1 |

| C-3 | 118.2 |

| C-4 | 129.0 |

| C-4a | 153.7 |

| C-5a | 160.0 |

| C-6 | 112.4 |

| C-7 | 115.6 |

| C-8 | 107.1 |

| C-9 | 96.5 |

| C-9a | 161.9 |

| C-9b | 138.8 |

Note: The provided ¹³C NMR data is for a methoxy-substituted nitrodibenzofuran derivative and should be considered as a representative example.[3] The exact chemical shifts for unsubstituted this compound may differ.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 310.0686 | 310.0671 |

Note: The provided HRMS data is for a methoxy-substituted nitrodibenzofuran derivative.[3] For unsubstituted this compound (C₁₂H₇NO₃), the expected [M+H]⁺ would be approximately 214.0448 and [M+Na]⁺ would be approximately 236.0264.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1543 cm⁻¹ and ~1350 cm⁻¹[4]

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-O-C stretching (furan ring): ~1250-1050 cm⁻¹

Visualizing the Process

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Logical flow of characterization techniques.

References

- 1. 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Applications of 2-Nitrodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrodibenzofuran (2-NDBF) is a heterocyclic aromatic nitro compound that serves as a crucial core structure in the development of advanced chemical tools for biological and pharmaceutical research. While specific experimental data on the physicochemical properties of the parent 2-NDBF molecule are not extensively documented in publicly available literature, its derivatives have been prominently featured as highly efficient one- and two-photon sensitive photoremovable protecting groups, often referred to as "photocages." This technical guide provides a comprehensive overview of the known properties of 2-NDBF derivatives, standard experimental protocols for determining the physicochemical properties of nitroaromatic compounds, and a detailed examination of the primary application of 2-NDBF in photocaging technology. This includes a logical workflow for the "caging" and "uncaging" of bioactive molecules, a process that allows for precise spatiotemporal control over their release and function.

Physicochemical Properties

Quantitative Data for this compound Derivatives

The following table summarizes the available melting point data for various derivatives and intermediates of this compound. This information is primarily derived from studies focused on the synthesis of NDBF-based photoremovable protecting groups.

| Compound/Intermediate Name | Molecular Formula | Melting Point (°C) | Reference |

| 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | C₁₄H₁₀BrNO₅ | 62–64 | [1] |

| 7-methoxy-3-nitro-2-(1-hydroxyethyl)dibenzofuran | C₁₅H₁₃NO₅ | 140–142 | [1] |

| 7-methoxy-3-nitrodibenzofuran-2-carbaldehyde | C₁₄H₉NO₅ | 205–208 | [1] |

| 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan | C₁₆H₁₃NO₆ | 220–222 | [1] |

Note: The lack of comprehensive data for the parent compound, this compound, highlights a gap in the chemical literature and an opportunity for further research.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to characterize this compound or similar novel nitroaromatic compounds, the following are detailed, standard experimental methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer, and the solid sample.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[2]

-

The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[3][4]

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][3]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[5][6] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[5]

-

Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined, though it is less common than melting point for solids.

-

Apparatus: Thiele tube or a small-scale distillation apparatus, heating mantle or oil bath, thermometer, and the liquid sample (if the compound is melted or dissolved in a high-boiling solvent).[7][8]

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]

-

The Thiele tube is heated gently, and a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped when a continuous stream of bubbles is observed.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

-

Aqueous Solubility Determination

Solubility is a critical parameter for any compound intended for biological applications.

-

Apparatus: Analytical balance, vials with screw caps, a constant temperature shaker/incubator, filtration system (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a vial.

-

The vial is sealed and agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).[9][10] This concentration represents the aqueous solubility.

-

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for predicting the ionization state of a compound at a given pH.

-

Apparatus: pH meter with a calibrated electrode, a temperature-controlled titration vessel, a magnetic stirrer, a micro-burette, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[11]

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent mixture (often with a co-solvent like methanol for sparingly soluble compounds).[12]

-

The solution is placed in the titration vessel, and the pH electrode is immersed.

-

The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[13]

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[13][14] For sparingly soluble compounds, specialized techniques and calculations may be required to extrapolate the pKa to a fully aqueous environment.[12][15]

-

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

-

Apparatus: Vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure (Shake-Flask Method):

-

Water and n-octanol are pre-saturated by mixing them together for 24 hours and then separating the phases.[16]

-

A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

-

The two phases are combined in a vial in a defined volume ratio.

-

The vial is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation.[17][18]

-

The concentration of the compound in both the aqueous and the n-octanol phases is determined analytically.[19]

-

The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][19]

-

Application in Photoremovable Protecting Groups ("Photocages")

The most significant application of this compound is as a chromophore for photoremovable protecting groups. NDBF-based "cages" are attached to a functional group of a bioactive molecule, rendering it temporarily inactive. The original activity can be restored with high spatial and temporal precision by irradiation with light.[20][21][22][23]

Mechanism and Advantages

The NDBF caging group is typically cleaved upon irradiation with UV light (around 365 nm) or through a two-photon absorption process using near-infrared light (around 800 nm).[24][25][26] The two-photon excitation is particularly advantageous for biological systems as it allows for deeper tissue penetration and reduced phototoxicity compared to UV light.[25] NDBF has been shown to be superior to other caging groups, such as brominated hydroxycoumarin (Bhc), due to its high cleavage efficiency and lack of side reactions.[20][22]

Logical Workflow: Caging and Uncaging of a Bioactive Peptide

The following diagram illustrates the general workflow for using an NDBF-caged amino acid in solid-phase peptide synthesis to create a light-activatable peptide.

Caption: Workflow for using NDBF as a photocage in peptide synthesis.

Experimental Workflow: Synthesis of an NDBF-Caged Cysteine Building Block

This diagram outlines the key steps in preparing the Fmoc-protected, NDBF-caged cysteine amino acid required for solid-phase peptide synthesis.

Caption: Synthesis of the Fmoc-Cys(NDBF)-OH building block.

Conclusion

This compound is a molecule of significant interest, not for its intrinsic biological activity, but as a foundational component for creating sophisticated chemical probes. Its derivatives have proven to be exceptionally effective photoremovable protecting groups, enabling researchers to control biological processes with light. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the extensive research into its application as a photocage provides a robust framework for its use in drug development, cell biology, and materials science. The experimental protocols detailed herein offer a standardized approach for the characterization of 2-NDBF and other novel nitroaromatic compounds, encouraging further investigation into this versatile chemical entity.

References

- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. youtube.com [youtube.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Nitrocompounds, Aromatic: Physical & Chemical Properties [iloencyclopaedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]

- 24. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. conservancy.umn.edu [conservancy.umn.edu]

Spectroscopic Profile of 2-Nitrodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrodibenzofuran, a key heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.73 | d | 2.3 | H-1 |

| 8.35 | dd | 9.0, 2.3 | H-3 |

| 8.00 | d | 8.5 | H-9 |

| 7.73 | d | 9.0 | H-4 |

| 7.68 | ddd | 8.5, 7.3, 1.3 | H-7 |

| 7.52 | d | 8.2 | H-6 |

| 7.46 | dd | 7.3, 1.0 | H-8 |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-9b |

| 152.8 | C-4a |

| 145.0 | C-2 |

| 129.8 | C-7 |

| 128.6 | C-5a |

| 124.2 | C-9a |

| 123.8 | C-8 |

| 122.0 | C-3 |

| 121.7 | C-6 |

| 118.4 | C-1 |

| 112.3 | C-4 |

| 112.1 | C-9 |

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 213.04 | 100 | [M]⁺ |

| 183.03 | 15 | [M - NO]⁺ |

| 167.04 | 20 | [M - NO₂]⁺ |

| 155.04 | 30 | [M - C₂H₂O]⁺ |

| 139.04 | 55 | [C₁₁H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1605, 1480 | Strong | Aromatic C=C Stretch |

| 1525, 1345 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |

| 1250 | Strong | C-O-C Asymmetric Stretch (Ether) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Sample Preparation: KBr Pellet

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following sections detail the general methodologies employed for each type of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Samples of this compound were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Data processing was performed using standard Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectral data were obtained using an Agilent 1200 series LC-MSD SL single quadrupole system. The analysis was performed using electrospray ionization (ESI) in positive ion mode. The sample was introduced into the mass spectrometer via direct infusion. The instrument was operated with a capillary voltage of 3500 V, a fragmentor voltage of 70 V, and a drying gas temperature of 325°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500. High-resolution mass spectrometry (HRMS) can be performed on instruments such as a Bruker BioTOF II ESI/TOF-MS or an Applied Biosystems-Sciex 5800 MALDI-TOF instrument for accurate mass determination.

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Thermo Nicolet 6700 FT-IR spectrometer. The sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data was processed to show the percentage of transmittance as a function of wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Photophysical Landscape of Nitrodibenzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodibenzofurans (NDBFs) are a class of nitroaromatic compounds that have garnered significant interest in the scientific community, particularly for their utility as photocleavable protecting groups, or "photocages." Their unique photophysical properties allow for the precise spatial and temporal control of biologically active molecules, making them invaluable tools in chemical biology and drug development. This technical guide provides a comprehensive overview of the core photophysical properties of nitrodibenzofurans, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.

Core Photophysical Properties of Nitrodibenzofurans

The photophysical behavior of nitrodibenzofurans is governed by the interplay of the dibenzofuran scaffold and the electron-withdrawing nitro group. This substitution pattern gives rise to interesting absorption and emission characteristics, including one- and two-photon absorption capabilities. The position of the nitro group on the dibenzofuran ring, as well as the presence of other substituents, can significantly modulate these properties.

Data Presentation: Photophysical Properties of Selected Nitrodibenzofuran Derivatives

The following table summarizes key photophysical data for several nitrodibenzofuran derivatives. It is important to note that much of the existing literature focuses on the "uncaging" quantum yield (Φu), which is a measure of the efficiency of the photocleavage reaction, rather than the fluorescence quantum yield (Φf). For many nitroaromatics, fluorescence is often quenched by efficient intersystem crossing to the triplet state.

| Compound/Derivative | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δ_u) (GM) | Solvent/Conditions |

| NDBF-EGTA | ~330 | 18,400[1] | Φ_u = 0.7[1][2] | ~0.6[1][2] | Aqueous Buffer |

| Fmoc-Cys(NDBF)-OH | 320 | Not specified | Not specified | Not specified | H₂O/CH₃CN (1:1, v/v)[3] |

| Fmoc-Cys(MeO-NDBF)-OH | 355 | Not specified | Not specified | 0.71–1.4[4] | H₂O/CH₃CN (1:1, v/v)[3] |

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The quantum yields listed for NDBF derivatives are typically for the uncaging (photocleavage) process. The intrinsic fluorescence quantum yields of many nitrodibenzofurans are often low due to efficient non-radiative decay pathways.

Experimental Protocols

Accurate characterization of the photophysical properties of nitrodibenzofurans is crucial for their effective application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a nitrodibenzofuran derivative.

Methodology:

-

Sample Preparation: Prepare a stock solution of the nitrodibenzofuran derivative of known concentration (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 µM to 50 µM).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a nitrodibenzofuran derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the nitrodibenzofuran derivative in a fluorescence-grade solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_max (determined from UV-Vis spectroscopy) and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a shorter wavelength range. The resulting excitation spectrum should resemble the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a nitrodibenzofuran derivative relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent (if possible). The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and η_x and η_st are the refractive indices of the sample and standard solutions.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_f) of a nitrodibenzofuran derivative.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or femtosecond laser), a sample holder, a fast photodetector, and TCSPC electronics.

-

Measurement:

-

Excite a dilute sample of the nitrodibenzofuran derivative with the pulsed laser.

-

The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence lifetime (τ_f) is determined by fitting the decay curve with an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the instrument response function (IRF).

-

Two-Photon Absorption (TPA) Cross-Section Measurement (Z-scan)

Objective: To determine the two-photon absorption cross-section (δ_TPA) of a nitrodibenzofuran derivative.

Methodology:

-

Instrumentation: The Z-scan technique employs a high-intensity pulsed laser (typically a femtosecond Ti:Sapphire laser), a focusing lens, a sample holder mounted on a translation stage, and a detector.[5][6][7][8][9]

-

Measurement:

-

The sample is translated along the optical axis (z-axis) through the focal point of the laser beam.[8][9]

-

In an "open-aperture" Z-scan, the total transmitted light is measured as a function of the sample position. A dip in transmittance is observed at the focal point due to two-photon absorption.[8]

-

-

Data Analysis:

Mandatory Visualizations

Caption: Experimental workflow for the photophysical characterization of nitrodibenzofurans.

Caption: Relationship between the structure of nitrodibenzofurans and their photophysical properties.

Caption: Key photophysical processes for nitrodibenzofurans illustrated in a Jablonski diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. quantum-electronics.ru [quantum-electronics.ru]

- 6. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. ekspla.com [ekspla.com]

- 9. students.iiserkol.ac.in [students.iiserkol.ac.in]

Unveiling the Efficiency of Light: A Technical Guide to the Quantum Yield of 2-Nitrodibenzofuran Photolysis

For Researchers, Scientists, and Drug Development Professionals

The quest for precise spatiotemporal control over biological processes has propelled the development of photolabile protecting groups, or "cages." Among these, 2-Nitrodibenzofuran (NDBF) has emerged as a superior scaffold due to its remarkable photochemical properties. This technical guide provides an in-depth exploration of a critical parameter governing its efficiency: the quantum yield of photolysis. Understanding and accurately measuring this value is paramount for the rational design and application of NDBF-caged compounds in areas ranging from fundamental biological research to targeted drug delivery.

Quantitative Data Summary

The quantum yield (Φ) of a photochemical reaction represents the number of desired events (in this case, the cleavage of the protecting group) that occur per photon absorbed. For this compound and its derivatives, this value is notably high, signifying a very efficient conversion of light energy into a chemical uncaging event. The efficiency of photolysis is often reported as the product of the molar extinction coefficient (ε) and the quantum yield (Φ), a value that reflects the overall uncaging efficiency.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer | Reference |

| NDBF-EGTA (caged Calcium) | Not specified | ~0.7 | 18,400 | Not specified | [1][2] |

| NDBF-caged Cysteine Peptide | 365 | 0.2 | Not specified | 50 mM phosphate buffer (pH 7.4) containing 1 mM DTT | Not specified |

| Methoxy-substituted NDBF-caged Peptide | Not specified | Not specified | Not specified | Not specified | [3] |

The Photolysis Mechanism of this compound

The photolysis of this compound follows a mechanism analogous to that of other o-nitrobenzyl cages. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This initiates a cascade of electronic and molecular rearrangements, ultimately resulting in the cleavage of the bond to the protected molecule and the formation of a nitroso-ketone byproduct.

Photolysis mechanism of this compound.

Experimental Protocols

Accurate determination of the quantum yield is crucial for comparing the efficacy of different photolabile protecting groups and for optimizing experimental conditions. Below are detailed methodologies for key experiments.

General Protocol for UV Photolysis of NDBF-Caged Compounds

This protocol is adapted from studies on NDBF-caged peptides.

Materials:

-

NDBF-caged compound of interest

-

Photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT for thiol caging)

-

Quartz cuvette (1 cm path length)

-

UV light source (e.g., Rayonet reactor equipped with 365 nm bulbs)

-

High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Prepare a solution of the NDBF-caged compound in the photolysis buffer at a known concentration (e.g., 25-250 µM).

-

Transfer the solution to a quartz cuvette.

-

Irradiate the sample with the 365 nm UV light source for specific time intervals.

-

At each time point, withdraw an aliquot of the solution.

-

Analyze the aliquot by RP-HPLC to monitor the disappearance of the starting material and the appearance of the uncaged product.

-

Confirm the identity of the photolysis products by LC-MS.

-

The rate of the reaction can be determined by plotting the concentration of the caged compound versus time.

Detailed Protocol for Quantum Yield Determination using Potassium Ferrioxalate Actinometry

To calculate the quantum yield, the photon flux of the light source must be accurately measured. Potassium ferrioxalate is a widely used chemical actinometer for this purpose.[4][5]

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.5 M

-

1,10-phenanthroline solution (0.2% in a buffer of 1.64 M sodium acetate and 0.5 M H₂SO₄)

-

Spectrophotometer

Procedure:

Part 1: Preparation of Actinometer Solution

-

Prepare a 0.15 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.[4] This solution is light-sensitive and should be prepared in a dark room or under red light.

Part 2: Irradiation

-

Pipette a known volume of the actinometer solution into the same quartz cuvette used for the sample photolysis.

-

Irradiate the actinometer solution for a precisely measured time, similar to the timescale of the NDBF photolysis experiment.

Part 3: Analysis

-

After irradiation, transfer a known volume of the irradiated actinometer solution to a volumetric flask.

-

Add the 1,10-phenanthroline solution. This will form a colored complex with the Fe²⁺ ions produced during photolysis.[4]

-

Allow the color to develop in the dark for at least 10 minutes.[4]

-

Measure the absorbance of the solution at 510 nm using a spectrophotometer.

-

Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the Fe²⁺-phenanthroline complex at 510 nm is approximately 11,100 M⁻¹cm⁻¹.[4]

Part 4: Calculation of Photon Flux The photon flux (I₀ in moles of photons per unit time) can be calculated using the following formula:

I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * time of irradiation * f)

where:

-

Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., ~1.2 at 365 nm).

-

f is the fraction of light absorbed by the actinometer solution, which can be determined from its absorbance at the irradiation wavelength.

Part 5: Calculation of the Quantum Yield of this compound Photolysis Once the photon flux is known, the quantum yield of the NDBF photolysis (Φ_NDBF) can be calculated as follows:

Φ_NDBF = (moles of NDBF photoreacted) / (I₀ * time of irradiation * f_NDBF)

where:

-

moles of NDBF photoreacted is determined from the HPLC analysis.

-

f_NDBF is the fraction of light absorbed by the NDBF-caged compound solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the quantum yield of a photolabile protecting group like this compound.

Workflow for quantum yield determination.

References

- 1. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum yield measurements [bio-protocol.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Solubility of 2-Nitrodibenzofuran in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitrodibenzofuran in aqueous buffers, tailored for professionals in research and drug development. Due to its hydrophobic nature, this compound exhibits low intrinsic solubility in purely aqueous solutions. However, it can be effectively dissolved in aqueous buffers with the aid of organic co-solvents for various experimental applications, most notably as a photoremovable protecting group.

Data Presentation: Solubility and Working Concentrations

Direct quantitative data on the aqueous solubility of this compound is not extensively reported in the literature. However, numerous studies have successfully utilized this compound in buffered solutions, providing practical insights into its working concentrations. The following table summarizes the reported concentrations and solvent systems in which this compound and its derivatives have been employed.

| Compound Type | Concentration Range (µM) | Aqueous Buffer System | Organic Co-solvent(s) | Application | Reference(s) |

| Caged Peptides with this compound | 5 - 20 | Photolysis Buffer | Not specified | LC-MS Analysis | [1] |

| This compound-caged compounds | 25 - 250 | 50 mM Phosphate Buffer (pH 7.4) with 1 mM DTT | Not specified | UV Photolysis | [1][2] |

| Fmoc-Cys(NDBF)-OCH3 | Not specified | 0.1% TFA in H2O | DMF/ACN (2:1:1 v/v/v) | Synthesis | [1][2] |

| This compound-caged peptide | 300 | Photolysis Buffer | Not specified | Two-Photon Uncaging | [1] |

| Bhc-protected Boc-cysteamine | 200 | Photolysis Buffer | Not specified | Photolysis Study | [1][2] |

| Fmoc-Cys(MeO-NDBF)-OH peptides | 100 | 50 mM Sodium Phosphate Buffer (pH 7.4) with 1 mM DTT | Not specified | Photolysis Kinetics | [3] |

| Purified Peptides | 300 | 0.1% TFA in H2O | H2O/CH3CN (1:1 v/v) | Stock Solution Preparation | [3] |

Key Observation: The data consistently indicates that while this compound itself is sparingly soluble in water, its derivatives can be dissolved in aqueous buffers, typically phosphate buffer at a physiological pH of 7.4, often in the presence of organic co-solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO). The achievable concentrations for experimental work generally fall within the micromolar range.

Experimental Protocols

The following are generalized protocols for the preparation and analysis of this compound solutions in aqueous buffers, based on methodologies cited in the literature.

Protocol 1: Preparation of this compound Solution in Aqueous Buffer

This protocol outlines the steps for preparing a working solution of a this compound-caged compound in a standard aqueous buffer.

Materials:

-

This compound-caged compound

-

Organic co-solvent (e.g., DMSO, DMF)

-

Aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh a small amount of the this compound-caged compound.

-

Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but care should be taken to avoid degradation.

-

-

Prepare the Final Working Solution:

-

Determine the desired final concentration of the this compound compound in the aqueous buffer.

-

In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.

-

While vortexing the buffer, add the appropriate volume of the concentrated stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.

-

Continue vortexing for a few minutes to ensure a homogenous solution.

-

-

Final Checks:

-

Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful dissolution.

-

If necessary, the final concentration of the organic co-solvent should be kept to a minimum (typically <1%) to avoid adverse effects in biological assays.

-

Protocol 2: Analysis of this compound in Aqueous Buffer by HPLC/LC-MS

This protocol describes a general method for the analysis of this compound and its derivatives in aqueous buffer solutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Equipment:

-

HPLC or LC-MS system with a UV-Vis or mass spectrometer detector

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid

-

Prepared solution of this compound in aqueous buffer

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

The prepared solution of the this compound compound can typically be injected directly. If high salt concentrations are present in the buffer, a solid-phase extraction (SPE) cleanup step may be necessary to prevent salt precipitation in the analytical system.

-

-

Chromatographic Conditions:

-

Column: A standard analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Start with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Increase the percentage of Mobile Phase B linearly over a set period (e.g., to 95-100% over 15-20 minutes) to elute the compound.

-

Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

-

Return to the initial conditions and equilibrate the column before the next injection.

-

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV-Vis: Monitor the absorbance at the maximum wavelength (λmax) of the this compound chromophore (typically around 320-360 nm).

-

MS: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI) and monitor the mass-to-charge ratio (m/z) of the parent ion and any relevant fragment ions.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the this compound compound based on its retention time and/or mass spectrum.

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

-

Mandatory Visualization

The primary application of this compound in the reviewed literature is as a photoremovable protecting group, often referred to as a "caging" group. The following diagram illustrates the general experimental workflow for using a this compound-caged compound.

Caption: Experimental workflow for utilizing this compound as a photoremovable protecting group.

References

- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitrodibenzofuran: A Versatile Scaffold for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodibenzofuran is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a rigid dibenzofuran core and a reactive nitro group, offers a gateway to a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility as a photoremovable protecting group and as a precursor to other important synthetic intermediates. The information presented herein is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogues is a crucial first step in harnessing its potential as a building block. Various synthetic strategies have been developed, often leveraging classical nitration reactions or more sophisticated cross-coupling methodologies.

One common approach involves the direct nitration of dibenzofuran. However, this can lead to a mixture of isomers, necessitating careful purification. More controlled syntheses often involve the construction of the dibenzofuran core from appropriately substituted precursors. For instance, an Ullmann coupling between 4-fluoro-2-nitrobenzaldehyde and a substituted phenol can be a key step in forming a diaryl ether intermediate, which can then be cyclized to form the dibenzofuran ring system.[1]

A notable derivative is the methoxy-substituted this compound, which has been synthesized for its enhanced photochemical properties.[2] The synthetic route to this analogue highlights a multi-step process involving diaryl ether formation, acetal protection, palladium-catalyzed aryl coupling, and subsequent functional group manipulations.[2]

Application as a Photoremovable Protecting Group

One of the most significant applications of this compound (NDBF) is as a photoremovable protecting group, particularly for thiols in peptide synthesis.[3][4][5] The NDBF group can be readily cleaved with high efficiency upon irradiation with UV light, and it also exhibits a useful two-photon absorption cross-section, allowing for cleavage with near-infrared light.[3][6] This property is highly advantageous in biological systems where spatiotemporal control of deprotection is desired and the use of longer wavelength light minimizes photodamage.[6]

The NDBF group has been shown to be superior to other photolabile protecting groups, such as the brominated hydroxycoumarin (Bhc) group, as it avoids the formation of photoisomerization byproducts.[3][4]

Synthesis of NDBF-Protected Cysteine

The preparation of Fmoc-Cys(NDBF)-OH is a key step for its incorporation into peptides via solid-phase peptide synthesis (SPPS). This is typically achieved by reacting Fmoc-cysteine methyl ester with a brominated NDBF derivative.[3]

Photolytic Cleavage of the NDBF Group

The photolytic cleavage of the NDBF protecting group from a cysteine residue results in the release of the free thiol. This process is highly efficient and can be triggered by either one- or two-photon excitation.[3]

This compound as a Versatile Synthetic Intermediate

Beyond its role as a photolabile protecting group, the chemical functionalities of this compound provide a platform for a variety of chemical transformations, positioning it as a versatile building block for more complex molecules.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to the corresponding amine, 2-aminodibenzofuran. This transformation is a cornerstone of its utility as a building block, as the resulting amino group opens up a vast array of subsequent chemical modifications. Catalytic hydrogenation is a common and efficient method for this reduction.

Reactions of 2-Aminodibenzofuran

2-Aminodibenzofuran is a valuable intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The amino group can participate in various reactions, including diazotization followed by Sandmeyer reactions, as well as cross-coupling reactions.

The Sandmeyer reaction provides a means to convert the amino group of 2-aminodibenzofuran into a variety of other functional groups, such as halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate. This significantly expands the synthetic utility of the dibenzofuran scaffold.

Halogenated derivatives of this compound or 2-aminodibenzofuran can serve as excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and vinyl substituents onto the dibenzofuran core, enabling the synthesis of complex polycyclic aromatic systems.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound and its derivatives.

Table 1: Two-Photon Action Cross-Sections

| Compound | Two-Photon Action Cross-Section (GM) | Wavelength (nm) | Reference |

| NDBF-protected thiol | Comparable to Bhc-protected acetate | 800 | [3] |

| Methoxy-substituted NDBF | 0.71 – 1.4 | Not specified | [2] |

Table 2: Selected Reaction Yields

| Reaction | Starting Material | Product | Yield (%) | Reference |

| Diaryl ether formation | 4-fluoro-2-nitrobenzaldehyde and 2-bromo-5-methoxyphenol | 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | Not specified | [2] |

| Acetal protection | 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | 2-(4-(2-bromo-5-methoxyphenoxy)-2-nitrophenyl)-1,3-dioxolane | Not specified | [2] |

| Alkylation of Fmoc-cysteine methyl ester | NDBF-Br and Fmoc-cysteine methyl ester | Fmoc-Cys(NDBF)-OMe | 70 | [3] |

Experimental Protocols

General Procedure for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Cys(NDBF)-OH[3]

Peptides are synthesized on a solid support (e.g., Wang resin) using a standard Fmoc/HCTU-based chemistry. For the incorporation of the NDBF-protected cysteine, 1.5 equivalents of both Fmoc-Cys(NDBF)-OH and HCTU are incubated with the resin for 6 hours. Standard amino acid couplings are performed with 4 equivalents of the Fmoc-amino acid and HCTU for 30 minutes. Fmoc deprotection is achieved using 10% piperidine in DMF.

General Procedure for UV Photolysis of NDBF-Caged Peptides[3]

A solution of the NDBF-caged peptide (200-300 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM DTT) is irradiated with 365 nm light. The progress of the photolysis is monitored by RP-HPLC. For two-photon uncaging, irradiation at 800 nm using a Ti:Sapphire laser can be employed.

Conclusion

This compound has proven to be a highly valuable and multifaceted building block in organic synthesis. Its primary application as a photoremovable protecting group for thiols has been well-established, offering significant advantages in terms of cleavage efficiency and the avoidance of side reactions. Furthermore, the ability to transform the nitro group into an amine opens up a wide range of possibilities for further functionalization of the dibenzofuran core through reactions such as Sandmeyer and cross-coupling reactions. This versatility makes this compound and its derivatives attractive scaffolds for the development of new pharmaceuticals, molecular probes, and advanced materials. The detailed synthetic protocols and quantitative data provided in this guide are intended to facilitate the broader adoption and exploration of this promising class of compounds in the scientific community.

References

- 1. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]

- 2. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]

- 5. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Light-Driven Reactions of 2-Nitrodibenzofuran: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodibenzofuran (NDBF) has emerged as a photolabile protecting group of significant interest, particularly in the field of drug delivery and neuroscience. Its ability to undergo a chemical transformation upon exposure to light allows for the precise, spatiotemporal release of bioactive molecules, a process often referred to as "uncaging." This light-mediated control offers researchers a powerful tool to study and manipulate biological systems with high precision. Computational chemistry provides an invaluable lens through which to understand the intricate details of the photochemical processes that govern the uncaging of NDBF. By modeling the behavior of NDBF at the molecular level, we can elucidate the reaction mechanisms, predict the efficiency of photorelease, and design new NDBF-based phototriggers with enhanced properties. This technical guide delves into the computational studies of this compound photochemistry, offering a comprehensive overview of the theoretical frameworks, key findings, and methodological considerations for researchers in the field.

Core Photochemical Reaction Pathway

The photochemistry of this compound is conceptually similar to that of other o-nitrobenzyl-based photolabile protecting groups. The process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. This initial excitation is followed by a series of rapid intramolecular transformations, culminating in the release of the "caged" molecule and the formation of a nitroso-ketone byproduct. While the general scheme is understood, computational studies are crucial for delineating the precise energetic landscape of this reaction, identifying key intermediates and transition states that govern the reaction rate and efficiency.

A generalized photochemical uncaging mechanism for a this compound derivative, based on computational studies of related nitroaromatic compounds, is depicted below. This pathway highlights the critical steps from photoexcitation to the release of the leaving group (LG).

A Technical Guide to the Environmental Degradation of Nitrodibenzofurans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental degradation pathways of nitrodibenzofurans (NDFs). These compounds, and their parent structures, are present in the environment as byproducts of incomplete combustion and industrial processes. Understanding their fate is critical for environmental risk assessment and bioremediation strategies. This document details the key biotic and abiotic degradation mechanisms, presents quantitative data, outlines experimental protocols, and visualizes the core pathways.

Biodegradation of Nitrodibenzofurans

The microbial breakdown of nitrodibenzofurans is a key process in their environmental attenuation. Aerobic bacteria, particularly from the genus Sphingomonas, have demonstrated the capability to metabolize these compounds. The degradation typically proceeds via an initial attack on the aromatic ring system, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids.

Aerobic Biodegradation Pathway

The aerobic biodegradation of NDFs, such as 2-nitrodibenzofuran, is initiated by a dioxygenase enzyme. Unlike the degradation of the unsubstituted dibenzofuran, where the attack can occur on either ring, the presence of the nitro group directs the initial enzymatic action.

Studies on Sphingomonas sp. strain HH69 show that the degradation of 2- and 3-nitrodibenzofuran is predominantly initiated by a dioxygenolytic attack on the unsubstituted aromatic ring. This angular dioxygenation leads to the formation of a nitrated trihydroxybiphenyl intermediate. This intermediate is then proposed to undergo further degradation analogous to known pathways for other aromatic compounds. Specifically, the pathway is hypothesized to proceed through a meta-cleavage of the biphenyl structure, yielding salicylic acid and a nitrocatechol. The nitrocatechol is then funneled into a lower degradation pathway, involving the removal of the nitro group and subsequent ring cleavage, ultimately leading to intermediates of the TCA cycle.

The key steps are:

-

Angular Dioxygenation: A dibenzofuran dioxygenase attacks the unsubstituted ring at the 4 and 4a positions.

-

Spontaneous Rearomatization: The unstable diol intermediate rearranges to form a nitrated trihydroxybiphenyl.

-

Meta-Cleavage: An extradiol dioxygenase cleaves the dihydroxylated ring of the biphenyl intermediate.

-

Hydrolysis: The resulting meta-cleavage product is hydrolyzed to yield salicylic acid and 4-nitrocatechol.

-

Denitrification & Ring Cleavage: The 4-nitrocatechol is converted to 1,2,4-benzenetriol with the release of a nitrite ion. This is followed by intradiol dioxygenase cleavage of the benzenetriol and further metabolism via the β-ketoadipate pathway.[1][2][3]

Key Microorganisms and Enzymes

Several bacterial strains are known for their ability to degrade dibenzofuran and its derivatives.

| Microorganism | Key Enzyme Class | Function in Pathway |

| Sphingomonas sp. HH69 | Dibenzofuran Dioxygenase | Catalyzes the initial angular dioxygenation. |

| Sphingomonas wittichii RW1 | Meta-cleavage Product Hydrolase | Hydrolyzes the ring-fission product of the biphenyl intermediate. |

| Terrabacter sp. DPO360 | 2,3-dihydroxybiphenyl-1,2-dioxygenase | Cleaves the dihydroxylated ring of biphenyl intermediates. |

| Burkholderia sp. SJ98 | Benzenetriol Dioxygenase | Catalyzes the ring cleavage of 1,2,4-benzenetriol, a key step in nitrocatechol degradation.[2] |

Biodegradation Pathway Diagram

Bacterial Signaling Pathway

The expression of catabolic genes for aromatic compounds is tightly regulated. Typically, a regulatory protein controls the transcription of the operons encoding the degradative enzymes. The inducer molecule is often an intermediate of the pathway itself. For dibenzofuran and naphthalene degradation, regulators of the LysR-type transcriptional regulator (LTTR) family are common.[4] These proteins bind to the promoter region of the catabolic genes, activating transcription upon binding to an inducer molecule like salicylate.[4]

Abiotic Degradation: Photodegradation

Nitrodibenzofurans are known to be highly sensitive to light, a property exploited in their use as photoremovable "caging" groups in biochemistry.[5] This photosensitivity is also a primary driver of their abiotic degradation in the environment, particularly in sunlit surface waters.

Photodegradation Mechanism

The photodegradation of NDFs is initiated by the absorption of UV light (wavelengths around 300-370 nm). This excites the molecule to a singlet state, which can then react with molecular oxygen.[6] The reaction can proceed through the formation of a radical cation of the NDF and a superoxide radical anion.[6] This process ultimately leads to the cleavage of the molecule. In environmental systems, the presence of substances like nitrate and dissolved organic matter can generate hydroxyl radicals (•OH) under sunlight, which can significantly accelerate the degradation of aromatic compounds.[7]

Quantitative Degradation Data

Direct environmental half-life data for nitrodibenzofurans is scarce. However, data from related compounds can provide useful estimates. The high quantum yield of NDF photolysis (approx. 0.7) suggests rapid degradation under ideal conditions.

Table 1: Estimated Environmental Half-Lives of Related Nitroaromatic Compounds

| Compound | Medium | Condition | Half-Life |

| Nitrophenols | Fresh Water | Photolysis | 1 - 8 days[8] |

| Nitrophenols | Sea Water | Photolysis | 13 - 139 days[8] |

| 4-Nitrophenol | Topsoil | Aerobic Biodegradation | 1 - 3 days[8] |

| 2-Nitrophenol | Soil | Aerobic Biodegradation | ~12 days[8] |

| Nitrobenzene | River Water | Photolysis | 17 - 22 hours[9] |

Table 2: Photodegradation Kinetic Data for Dibenzofuran (Parent Compound)

| UV Source | H₂O₂ (mg/L) | Rate Constant (k, min⁻¹) | Quantum Yield (mol/E) |

| Low Pressure UV | 0 | 0.003 | 1.8 x 10⁻²[7] |

| Low Pressure UV | 25 | 0.022 | - |

| Medium Pressure UV | 0 | 0.005 | 1.4 x 10⁻³[7] |

| Medium Pressure UV | 25 | 0.052 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental degradation of nitrodibenzofurans.

Protocol: Microbial Degradation Assay

This protocol outlines the steps to assess the biodegradation of an NDF by a bacterial isolate.

-

Media Preparation:

-

Prepare a mineral salts medium (MSM) containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄, and trace elements).

-

Autoclave the medium to ensure sterility.

-

Prepare a stock solution of the target nitrodibenzofuran (e.g., 10 mg/mL in a suitable solvent like acetone or DMSO).

-

-

Inoculum Preparation:

-

Grow the bacterial strain (e.g., Sphingomonas sp.) in a rich medium (e.g., Nutrient Broth) to obtain a dense culture.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile MSM to remove residual rich medium. Resuspend the final pellet in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

-

Experimental Setup:

-

In sterile flasks, add MSM.

-

Spike the MSM with the NDF stock solution to a final concentration (e.g., 50 mg/L). Ensure the solvent concentration is minimal (<0.1%) to avoid toxicity.

-

Inoculate the flasks with the prepared bacterial culture (e.g., 1% v/v).

-

Prepare two sets of controls:

-

Abiotic Control: Flask with MSM and NDF, but no bacteria.

-

Biotic Control: Flask with MSM and bacteria, but no NDF.

-

-

-

Incubation and Sampling:

-

Incubate all flasks on a rotary shaker (e.g., 150 rpm) at an appropriate temperature (e.g., 30°C) in the dark to prevent photodegradation.

-

Collect samples aseptically from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

-

-

Sample Analysis:

-

For each sample, centrifuge to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the supernatant for the parent NDF concentration and the formation of metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Protocol: Analytical Quantification by HPLC

This protocol describes a general method for quantifying NDFs and their degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) from 10% to 90% acetonitrile over 20-30 minutes.

-

Detection: Monitor at multiple wavelengths. The parent NDF will have a strong absorbance around 320-360 nm. Metabolites like salicylic acid and catechols absorb at lower wavelengths (e.g., 280-300 nm).

-

Quantification: Create a calibration curve using standards of the parent NDF and any available metabolite standards. Calculate the concentration in the experimental samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

Conclusion

Nitrodibenzofurans are susceptible to both biotic and abiotic degradation in the environment. Aerobic biodegradation, driven by bacteria like Sphingomonas sp., proceeds through an angular dioxygenation pathway, leading to ring cleavage and eventual mineralization. The high photosensitivity of the NDF structure also makes photodegradation a significant attenuation mechanism in aquatic environments. While the principal pathways are understood, further research is needed to fully elucidate the downstream metabolites of biodegradation, quantify degradation rates in complex environmental matrices, and assess the toxicity of intermediate products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aqueous photodegradation and toxicity of the polycyclic aromatic hydrocarbons fluorene, dibenzofuran and dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Advent of Nitrodibenzofuran: A New Era in Photolabile Caging Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups, or "caging groups," have emerged as indispensable tools in this endeavor, allowing for the light-induced activation of compounds with high precision. This technical guide delves into the history, discovery, and application of nitrodibenzofuran (NDBF) caging groups, a class of chromophores that has set a new standard for uncaging efficiency and versatility.

From Humble Beginnings to a Pressing Need for Innovation: A Brief History

The concept of using light to remove a protecting group was first demonstrated in the 1960s.[1] The field gained significant momentum in the late 1970s with the introduction of ortho-nitrobenzyl (oNB) based caging groups, which became the workhorses for caging a wide array of biologically relevant molecules, including ATP and cAMP.[2][3] These early caging groups, however, were hampered by low quantum yields and limited absorption in the near-UV range, necessitating high-intensity light sources that could be detrimental to living cells.[4] Subsequent developments, such as the introduction of coumarin-based and brominated hydroxycoumarin (Bhc) caging groups, offered improved two-photon absorption cross-sections, a critical parameter for deep-tissue and subcellular uncaging.[5][6] However, these groups often suffered from drawbacks like photoisomerization to dead-end products, limiting their utility.[5]

The stage was thus set for the development of a new class of caging groups that could overcome these limitations. The introduction of the nitrodibenzofuran (NDBF) chromophore in 2006 by Momotake et al. marked a significant leap forward.[6] NDBF was engineered to possess a more extensive π-electron system compared to its predecessors, resulting in vastly improved photochemical properties.[6]

Unparalleled Photochemical Properties of Nitrodibenzofuran

The superiority of NDBF as a caging group stems from its exceptional photophysical characteristics. It exhibits a high molar extinction coefficient and a remarkable quantum yield of photolysis, leading to an uncaging efficiency that is 16 to 160 times greater than that of commonly used caged compounds.[6] Furthermore, NDBF possesses a significant two-photon action cross-section, making it highly suitable for both one- and two-photon uncaging applications in living cells.[4][6]

Quantitative Photophysical and Photochemical Data

The following tables summarize the key quantitative data for NDBF and its derivatives, and provide a comparison with other commonly used photolabile protecting groups.

| Caging Group | Caged Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu, GM) | Reference(s) |

| NDBF | EGTA | ~350 | 18,400 | 0.7 | ~0.6 | [6] |

| MeO-NDBF | Cysteine Peptide | 355 | - | 0.53 | 0.71 - 1.4 | [7] |

| NDBF | Cysteine Peptide | 320 | - | 0.70 | - | [7] |

| o-nitrobenzyl (oNB) | - | - | Low | Low | Very Low | [3][5] |

| Bhc | Thiol | - | High | Moderate | Comparable to NDBF | [5] |

Experimental Protocols: A Guide to Synthesis and Uncaging